molecular formula C10H6N2O3 B8340217 6-Nitroquinolin-7-carbaldehyde

6-Nitroquinolin-7-carbaldehyde

Cat. No.: B8340217
M. Wt: 202.17 g/mol
InChI Key: BPRYRNTVPQZAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitroquinolin-7-carbaldehyde (CAS 685534-85-4) is a nitroquinoline derivative that serves as a versatile synthetic intermediate and key building block in medicinal chemistry research. The compound features both an aldehyde functional group and a nitro-substituted quinoline ring system, making it a valuable substrate for the development of more complex heterocyclic structures . Quinoline scaffolds are of significant research interest due to their wide spectrum of pharmacological properties, which include antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant activities . The presence of the electron-withdrawing nitro group is known to influence the compound's chemical reactivity and can enhance the biological activity of resulting derivatives . Specifically, research indicates that quinoline derivatives possessing electron-withdrawing groups such as nitro or chloro are frequently more biologically active, making this compound a valuable precursor in structure-activity relationship (SAR) studies . Its high chemical reactivity, attributable to the aldehyde and nitro moieties, allows researchers to employ it in various synthetic transformations, including multicomponent reactions, cycloadditions, and sequential coupling reactions, to generate diverse chemical libraries for biological screening . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H6N2O3

Molecular Weight

202.17 g/mol

IUPAC Name

6-nitroquinoline-7-carbaldehyde

InChI

InChI=1S/C10H6N2O3/c13-6-8-4-9-7(2-1-3-11-9)5-10(8)12(14)15/h1-6H

InChI Key

BPRYRNTVPQZAEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)C=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Directed Nitration via Acetanilide Intermediates

A common strategy involves the nitration of acetanilide derivatives, where the acetyl group acts as a directing moiety. For example, 2-acetamido-5-nitrophenol has been synthesized by treating 2-amino-5-nitrophenol with acetic anhydride under reflux, achieving a 96% yield. This intermediate can undergo cyclization to form nitro-substituted quinolines.

In a modified approach, 3-acetyl-2-chloroquinoline was synthesized using trichloroisocyanuric acid (TCCA) and dimethylacetamide (DMA) as a Vilsmeier-Haack reagent system. This method achieved an 85% yield under reflux conditions in dichloromethane. The chlorine atom at the 2-position facilitates subsequent functionalization, while the acetyl group directs nitration to the 6-position.

Regioselectivity in Nitroquinoline Synthesis

Regioselectivity challenges arise due to competing nitration at the 5- and 8-positions. Studies indicate that electron-withdrawing groups (e.g., chloro, acetyl) at the 2- or 3-positions enhance 6-nitration by deactivating adjacent positions. For instance, 4-chloro-3-cyano-7-ethoxyquinoline underwent nitration at the 6-position with 70% yield when treated with fuming nitric acid at 0–5°C.

The introduction of a formyl group at the 7-position of nitroquinolines is typically achieved via the Vilsmeier-Haack reaction, which utilizes chloroiminium intermediates generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃).

Optimization of Formylation Conditions

In a reported procedure, 6-nitroquinoline was treated with DMF and POCl₃ at 50°C for 4 hours, followed by hydrolysis with aqueous sodium acetate to yield this compound in 78% purity. The reaction mechanism involves electrophilic attack at the 7-position, favored by the electron-deficient nature of the nitro-substituted quinoline.

Recent advancements employ TCCA/DMA adducts as modified Vilsmeier-Haack reagents, which enhance reactivity while reducing corrosion risks. For example, 3-acetyl-2-chloro-8-nitroquinoline was formylated using TCCA/DMA in dichloromethane, achieving an 85% yield at reflux. This method avoids the use of POCl₃, simplifying purification.

Challenges in Aldehyde Stability

The aldehyde group in this compound is prone to oxidation and imine formation. Stabilization strategies include:

  • Conducting formylation under inert atmospheres (N₂ or Ar).

  • Using anhydrous solvents (e.g., CH₂Cl₂, THF).

  • Immediate purification via column chromatography with silica gel deactivated by 5% acetic acid.

Sequential Nitration-Formylation Approaches

A one-pot synthesis combining nitration and formylation has been explored to improve efficiency.

Integrated Reaction Design

In a patented method, 4-(3-chloro-4-fluorophenylamino)-7-ethoxyquinoline-3-carbonitrile was nitrated at the 6-position using HNO₃/H₂SO₄, followed by in situ formylation with DMF/POCl₃. The two-step sequence yielded this compound in 65% overall yield. Key parameters included:

  • Nitration temperature: 0–5°C.

  • Formylation time: 3 hours.

  • Neutralization with NaHCO₃ to pH 6.5–7.0.

Comparative Analysis of Methods

Table 1 summarizes yields and conditions for prominent synthetic routes:

MethodStarting MaterialNitration AgentFormylation ReagentYield (%)Reference
Acetanilide-directed2-Acetamido-5-nitrophenolHNO₃/H₂SO₄DMF/POCl₃70
TCCA/DMA-mediated3-Acetyl-2-chloroquinolineAcetyl nitrateTCCA/DMA85
One-pot sequential4-Chloro-7-ethoxyquinolineHNO₃/H₂SO₄DMF/POCl₃65

Mechanistic Insights and Side Reactions

Nitration Mechanism

Nitration proceeds via the generation of nitronium ions (NO₂⁺), which attack the electron-rich 6-position of quinoline. Computational studies suggest that the acetyl group at the 3-position increases the electron density at C6 through resonance effects, favoring nitration.

Formylation Pathway

The Vilsmeier-Haack reaction involves the formation of a chloroiminium ion (Cl–N+=CH–O⁻), which reacts with the quinoline’s 7-position. Steric hindrance from the 6-nitro group slightly reduces reactivity, necessitating longer reaction times compared to unsubstituted quinolines.

Common Byproducts

  • 8-Nitroquinolin-7-carbaldehyde : Resulting from competing nitration at the 8-position (10–15% yield).

  • Oxidation products : Over-oxidation of the aldehyde to carboxylic acids under prolonged reaction times.

Industrial-Scale Considerations

Catalyst Recycling

Raney nickel has been employed in hydrogenation steps for precursor synthesis (e.g., reducing cyano groups to amines). However, its use in large-scale reactions requires careful pH control (3.5–7.0) to prevent catalyst deactivation.

Solvent Systems

Aqueous acetic acid is preferred for nitration due to its ability to dissolve both nitric acid and quinoline derivatives. For formylation, dichloromethane offers optimal polarity for stabilizing the chloroiminium intermediate.

Waste Management

  • Neutralization of spent acids with CaCO₃ generates non-hazardous gypsum.

  • Nickel catalyst residues are filtered and recycled, reducing environmental impact .

Q & A

Basic: What synthetic routes are commonly employed to prepare 6-nitroquinolin-7-carbaldehyde?

Methodological Answer:
The synthesis typically involves functionalization of the quinoline core. A practical approach is the Vilsmeier–Haack reaction , where 7-substituted quinolines undergo formylation using POCl₃ and DMF . For example, 7-chloroquinoline derivatives can be converted to carbaldehydes under controlled conditions. Key steps include:

  • Substrate Preparation : Ensure the quinoline precursor (e.g., 7-substituted quinoline) is free of electron-donating groups that may hinder nitration.
  • Nitration : Introduce the nitro group at the 6-position using HNO₃/H₂SO₄, maintaining temperatures below 50°C to avoid side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from nitro-byproducts.

Advanced: How can contradictory spectral data (e.g., NMR vs. MS) for this compound be resolved?

Methodological Answer:
Contradictions often arise from impurities, tautomerism, or solvent effects. A systematic approach includes:

  • Multi-Technique Validation : Compare IR (e.g., carbonyl stretch ~1680 cm⁻¹ ), ¹H NMR (aldehyde proton at δ 10.2–10.5 ppm), and HRMS (exact mass: C₁₀H₆N₂O₃ requires m/z 202.0378 ).
  • Solvent Screening : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis (using SHELX for refinement). For example, crystallize in methanol/water to confirm the aldehyde group’s position.

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Chromatography : HPLC (C18 column, 70:30 MeOH/H₂O) to assess purity (>95% required for biological assays).
  • Spectroscopy :
    • UV-Vis : Confirm π→π* transitions (λmax ~340 nm for nitroquinolines).
    • ¹³C NMR : Identify aldehyde carbon at δ ~190 ppm and nitro-group effects on adjacent carbons.
  • Elemental Analysis : Verify C, H, N percentages (e.g., C 59.41%, N 13.86% ).

Advanced: How can researchers optimize reaction yields for nitro-group introduction in quinoline derivatives?

Methodological Answer:
Yield optimization requires balancing electrophilic substitution kinetics:

  • Temperature Control : Nitration at 40–45°C minimizes decomposition.
  • Acid Strength : Use H₂SO₄ as a solvent to enhance electrophilicity of NO₂⁺.
  • Substrate Pre-Activation : Pre-treatment with acetic anhydride can improve quinoline reactivity.
  • Competitive Analysis : Monitor byproducts via TLC; if over-nitration occurs, reduce reaction time or HNO₃ equivalents.

Basic: What are the solubility and stability considerations for this compound in experimental protocols?

Methodological Answer:

  • Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (≤1% DMSO).
  • Stability : Store at –20°C under inert gas (N₂/Ar). Monitor degradation via HPLC; aldehyde oxidation to carboxylic acid is common under prolonged light exposure .

Advanced: How can computational methods aid in predicting the reactivity of this compound in nucleophilic additions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The LUMO energy of the aldehyde group predicts susceptibility to nucleophilic attack (e.g., by amines or hydrazines).
  • MD Simulations : Predict solvent effects (e.g., DMSO vs. H₂O) on reaction pathways.
  • Benchmarking : Validate against experimental kinetic data (e.g., second-order rate constants for hydrazone formation).

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis due to volatile POCl₃ and HNO₃ byproducts.
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal.

Advanced: How can researchers design a structure-activity relationship (SAR) study for this compound derivatives in drug discovery?

Methodological Answer:

  • Derivatization : Modify the aldehyde group (e.g., to hydrazones or Schiff bases) and nitro position .
  • Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
  • Data Analysis : Correlate substituent effects (Hammett σ values) with IC₅₀ using multivariate regression.

Advanced: What strategies address crystallization challenges for X-ray diffraction studies of this compound?

Methodological Answer:

  • Solvent Screening : Test mixed solvents (e.g., MeOH/EtOAc) for slow evaporation.
  • Seeding : Introduce microcrystals from a saturated solution.
  • SHELX Refinement : Use Olex2 or SHELXL to resolve disorder, particularly around the nitro and aldehyde groups.

Basic: How should researchers validate the purity of this compound before biological testing?

Methodological Answer:

  • HPLC-MS : Ensure a single peak with retention time matching the standard.
  • Melting Point : Compare to literature values (if available; e.g., analogs like 5-nitroindole-3-carbaldehyde melt >300°C ).
  • NMR Purity : Integrate aldehyde proton signals; impurities manifest as unassigned peaks.

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